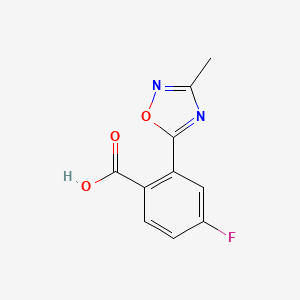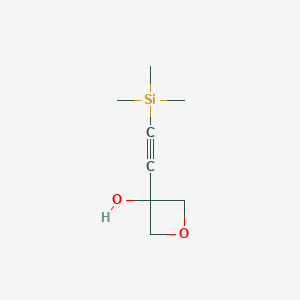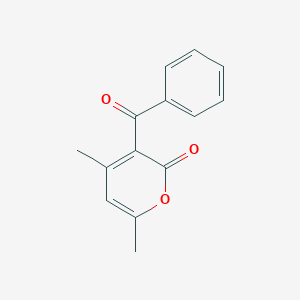
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S. It is known for its unique structure, which includes a tetrahydronaphthalene core and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.
Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a trifluoromethanesulfonate group.
5,6,7,8-Tetrahydronaphthalen-1-yl chloride: This compound has a chloride group as the leaving group, making it less reactive compared to the trifluoromethanesulfonate derivative.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its highly reactive trifluoromethanesulfonate group, which makes it a valuable intermediate in organic synthesis. Its reactivity is higher compared to similar compounds with different leaving groups, such as chlorides or bromides.
Propriétés
Numéro CAS |
101533-70-4 |
|---|---|
Formule moléculaire |
C11H11F3O3S |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
Clé InChI |
NZJDTIFBIVYXAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)


![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)



![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)


![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)


